molecular formula C18H34O3 B12554208 10-Hydroxyoctadec-11-enoic acid CAS No. 143288-76-0

10-Hydroxyoctadec-11-enoic acid

Cat. No.: B12554208
CAS No.: 143288-76-0
M. Wt: 298.5 g/mol
InChI Key: VALAUXDVLYFOEG-UHFFFAOYSA-N
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Description

10-Hydroxyoctadec-11-enoic acid is a long-chain fatty acid with a hydroxyl group at the 10th carbon and a double bond between the 11th and 12th carbons. This compound is part of the family of hydroxy fatty acids, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyoctadec-11-enoic acid can be achieved through various methods. One common approach involves the hydroxylation of oleic acid, a monounsaturated fatty acid, using specific catalysts and reaction conditions. For instance, the hydroxylation can be carried out using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) under mild conditions .

Industrial Production Methods: On an industrial scale, the production of this compound often involves the biotransformation of oleic acid by microbial enzymes. Certain strains of bacteria and fungi have been identified to possess the enzymatic machinery required for the selective hydroxylation of oleic acid, making this a cost-effective and environmentally friendly method .

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxyoctadec-11-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10-Hydroxyoctadec-11-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The biological effects of 10-Hydroxyoctadec-11-enoic acid are mediated through its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes involved in lipid metabolism and inflammatory responses. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

  • 10-Hydroxydec-2-enoic acid
  • 12-Hydroxyoctadec-9-enoic acid (ricinoleic acid)
  • 9,10,11-Trihydroxyoctadec-12-enoic acid

Comparison: 10-Hydroxyoctadec-11-enoic acid is unique due to its specific hydroxylation and double bond position, which confer distinct chemical and biological properties. Compared to ricinoleic acid, which has a hydroxyl group at the 12th carbon, this compound exhibits different reactivity and biological activity .

Properties

CAS No.

143288-76-0

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

10-hydroxyoctadec-11-enoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h11,14,17,19H,2-10,12-13,15-16H2,1H3,(H,20,21)

InChI Key

VALAUXDVLYFOEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(CCCCCCCCC(=O)O)O

Origin of Product

United States

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